molecular formula C28H26N2O3 B11059080 4-methyl-2-(4-methylphenyl)-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

4-methyl-2-(4-methylphenyl)-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

Cat. No.: B11059080
M. Wt: 438.5 g/mol
InChI Key: OJPIWRXLXMPYGY-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methylphenyl)-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-methylphenyl)-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various substituents. Common synthetic routes may involve the use of Grignard reagents, Friedel-Crafts acylation, and subsequent functional group modifications. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-methylphenyl)-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-methyl-2-(4-methylphenyl)-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methylphenyl)-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-2-(4-methylphenyl)-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide include:

Uniqueness

Its specific arrangement of aromatic rings and substituents provides distinct reactivity and interaction profiles compared to similar compounds .

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-6-oxo-1-N,3-N-diphenylcyclohex-4-ene-1,3-dicarboxamide

InChI

InChI=1S/C28H26N2O3/c1-18-13-15-20(16-14-18)25-24(27(32)29-21-9-5-3-6-10-21)19(2)17-23(31)26(25)28(33)30-22-11-7-4-8-12-22/h3-17,24-26H,1-2H3,(H,29,32)(H,30,33)

InChI Key

OJPIWRXLXMPYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=CC(=O)C2C(=O)NC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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